2-Methyl-3-(2-tetrahydrothienylmethylthio)-furan
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Overview
Description
2-Methyl-3-(2-tetrahydrothienylmethylthio)-furan is an organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure that contains atoms of at least two different elements as members of its ring(s). The compound’s structure includes a furan ring substituted with a methyl group and a tetrahydrothienylmethylthio group. This unique structure may impart specific chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-tetrahydrothienylmethylthio)-furan can be achieved through several synthetic routes. One common method involves the reaction of 2-methylfuran with a suitable thiol compound under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the thioether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2-tetrahydrothienylmethylthio)-furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the furan ring or the thioether linkage.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan ring or the methyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups to the furan ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-3-(2-tetrahydrothienylmethylthio)-furan exerts its effects depends on its interaction with molecular targets. These interactions may involve binding to specific enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran: A simpler analog with a furan ring and a methyl group.
Tetrahydrothiophene: A related compound with a sulfur-containing ring.
3-Methylthiophene: A thiophene derivative with a methyl group.
Uniqueness
2-Methyl-3-(2-tetrahydrothienylmethylthio)-furan is unique due to its combination of a furan ring with a tetrahydrothienylmethylthio group. This structure may impart distinct chemical and physical properties, making it valuable for specific applications.
Properties
CAS No. |
124619-95-0 |
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Molecular Formula |
C10H14OS2 |
Molecular Weight |
214.4 g/mol |
IUPAC Name |
2-methyl-3-(thiolan-2-ylmethylsulfanyl)furan |
InChI |
InChI=1S/C10H14OS2/c1-8-10(4-5-11-8)13-7-9-3-2-6-12-9/h4-5,9H,2-3,6-7H2,1H3 |
InChI Key |
SFRDLBBCFGVJDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)SCC2CCCS2 |
Origin of Product |
United States |
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